molecular formula C17H17N3O3 B12922135 (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine CAS No. 6625-44-1

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine

Cat. No.: B12922135
CAS No.: 6625-44-1
M. Wt: 311.33 g/mol
InChI Key: FTULKVCJQLXFKU-UHFFFAOYSA-N
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Description

(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

    Formation of the Methanimine Linkage: The final step involves the condensation of the methoxylated quinoline with 4-nitrobenzaldehyde under basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group may enhance these activities.

Medicine

The compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its structural features suggest potential activity against a variety of biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and nitrophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure that forms the core of many biologically active compounds.

    6-Methoxyquinoline: Similar in structure but lacks the nitrophenyl group.

    4-Nitroaniline: Contains the nitrophenyl group but lacks the quinoline core.

Uniqueness

The combination of the quinoline core with both methoxy and nitrophenyl groups makes (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine unique. This structural arrangement may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

CAS No.

6625-44-1

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine

InChI

InChI=1S/C17H17N3O3/c1-23-15-8-9-16-13(11-15)3-2-10-19(16)17(18)12-4-6-14(7-5-12)20(21)22/h4-9,11,18H,2-3,10H2,1H3

InChI Key

FTULKVCJQLXFKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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